

fundamental principles of neophyl chloride chemistry

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Compound of Interest

Compound Name: Neophyl chloride

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An In-depth Technical Guide to the Fundamental Principles of **Neophyl Chloride** Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neophyl chloride, systematically named (1-chloro-2-methylpropan-2-yl)benzene, is a halogenated organic compound with the chemical formula $C_{10}H_{13}Cl$.^[1] It serves as a pivotal substrate in organic chemistry for studying reaction mechanisms due to its unique structural properties.^[1] The defining feature of **neophyl chloride** is its neopentyl-like structure, where the α -carbon (bonded to the chlorine) is adjacent to a quaternary β -carbon. This arrangement imparts significant steric hindrance and leads to unusual reactivity, particularly in nucleophilic substitution and elimination reactions, often resulting in molecular rearrangements.^{[1][2]} This guide provides a comprehensive overview of its core chemistry, synthesis, and experimental protocols.

Physical and Chemical Properties

Neophyl chloride is a colorless to slightly yellow liquid at room temperature.^{[1][3]} It is insoluble in water but soluble in common organic solvents like benzene and ether.^[3] Its stability under normal storage conditions makes it a reliable reagent in synthesis.^[3]

Table 1: Physical and Chemical Properties of **Neophyl Chloride**

Property	Value	Source(s)
IUPAC Name	(1-Chloro-2-methylpropan-2-yl)benzene	[1][4]
CAS Number	515-40-2	[5]
Molecular Formula	C ₁₀ H ₁₃ Cl	[1][5][6]
Molar Mass	168.66 g/mol	[1][4]
Appearance	Colorless to slightly yellow liquid	[1][3]
Density	1.047 g/cm ³ at 25 °C	[1][7]
Boiling Point	223 °C (at 760 mmHg); 95-96 °C (at 10 mmHg)	[1][7]
Refractive Index (n _D ²⁰)	1.524 - 1.525	[5][8]
Solubility	Insoluble in water; Soluble in organic solvents	[3]

Synthesis of Neophyl Chloride

Neophyl chloride can be synthesized through several methods. The most common and large-scale preparation involves the electrophilic aromatic substitution of benzene with methallyl chloride, using sulfuric acid as a catalyst.[1][5] Other methods include the reaction of neophyl alcohol with thionyl chloride and the free-radical halogenation of tert-butylbenzene.[1]

Experimental Protocol: Sulfuric Acid-Catalyzed Alkylation of Benzene

This procedure is adapted from Organic Syntheses and describes a reliable method for producing **neophyl chloride** with a good yield.[8]

Materials:

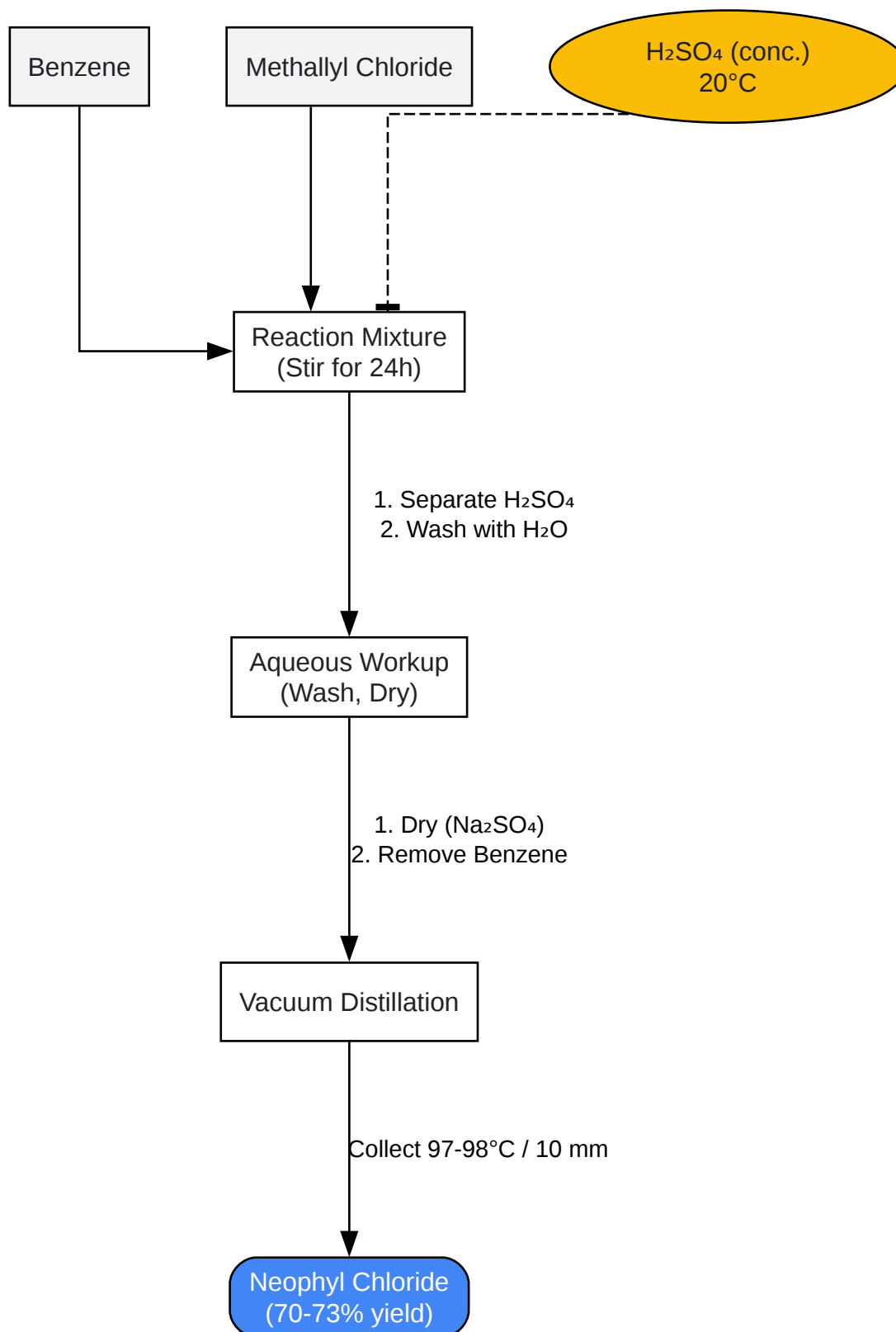
- Benzene (purified): 500 g (570 ml, 6.4 moles)

- Methallyl chloride (redistilled): 201 g (219 ml, 2.22 moles)
- Concentrated sulfuric acid (sp. gr. 1.84): 34.6 g (18.8 ml)
- Anhydrous sodium sulfate
- Distilled water

Procedure:

- A 2-liter three-necked flask is equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
- Charge the flask with 500 g of benzene and 34.6 g of concentrated sulfuric acid.
- Cool the mixture to 20°C using a water bath.
- Add 201 g of methallyl chloride dropwise over a period of 12 hours while maintaining vigorous stirring and a constant temperature of 20°C.[8] The mixture will develop an amber color.
- Continue stirring for an additional 12 hours after the addition is complete.[8]
- Transfer the reaction mixture to a 1-liter separatory funnel and remove the lower sulfuric acid layer.
- Wash the remaining benzene solution with four 200-ml portions of distilled water until the washings are neutral to litmus. The solution should become colorless.[8]
- Dry the benzene solution with anhydrous sodium sulfate.
- Remove the benzene by distillation under reduced pressure (approx. 45 mm).
- Distill the liquid residue through a 40-cm Vigreux column under reduced pressure. Collect the fraction boiling at 97–98°C / 10 mm.[8]

Yield: The expected yield of **neophyl chloride** is 262–275 g (70–73%).[8]

Diagram: Synthesis of **Neophyl Chloride**[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **neophyl chloride**.

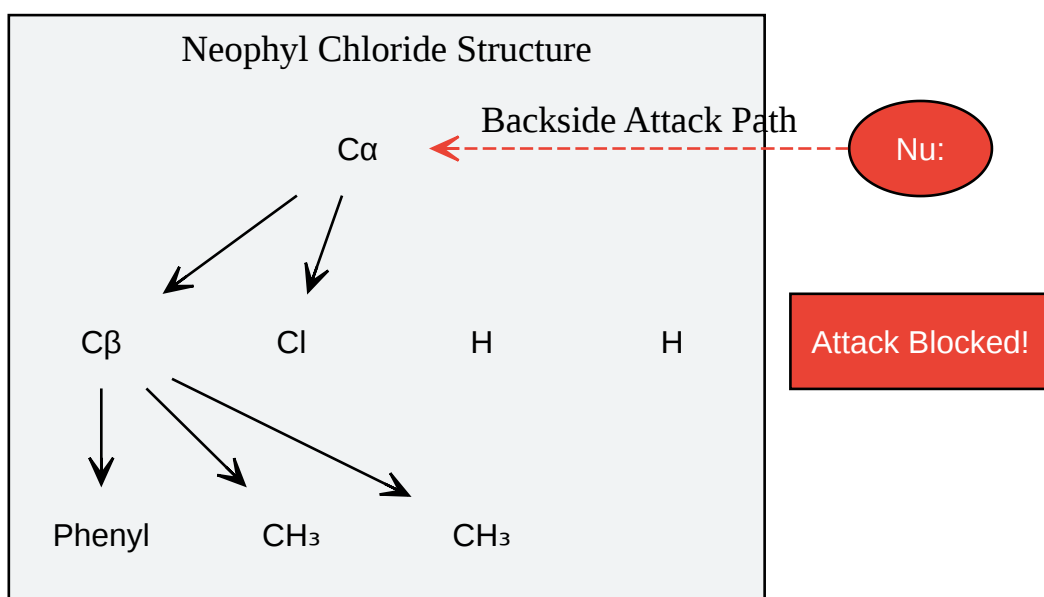
Core Chemical Principles and Reactivity

The chemistry of **neophyl chloride** is dominated by the steric and electronic effects of its unique structure.

Nucleophilic Substitution (S_N2): Steric Hindrance

Neophyl chloride is highly resistant to S_N2 reactions.^[1] This is due to the "neopentyl effect," where the bulky tert-butyl group on the β -carbon sterically hinders the backside attack required for the S_N2 mechanism. The nucleophile cannot access the α -carbon.^[1]

Diagram: Steric Hindrance in S_N2 Reaction



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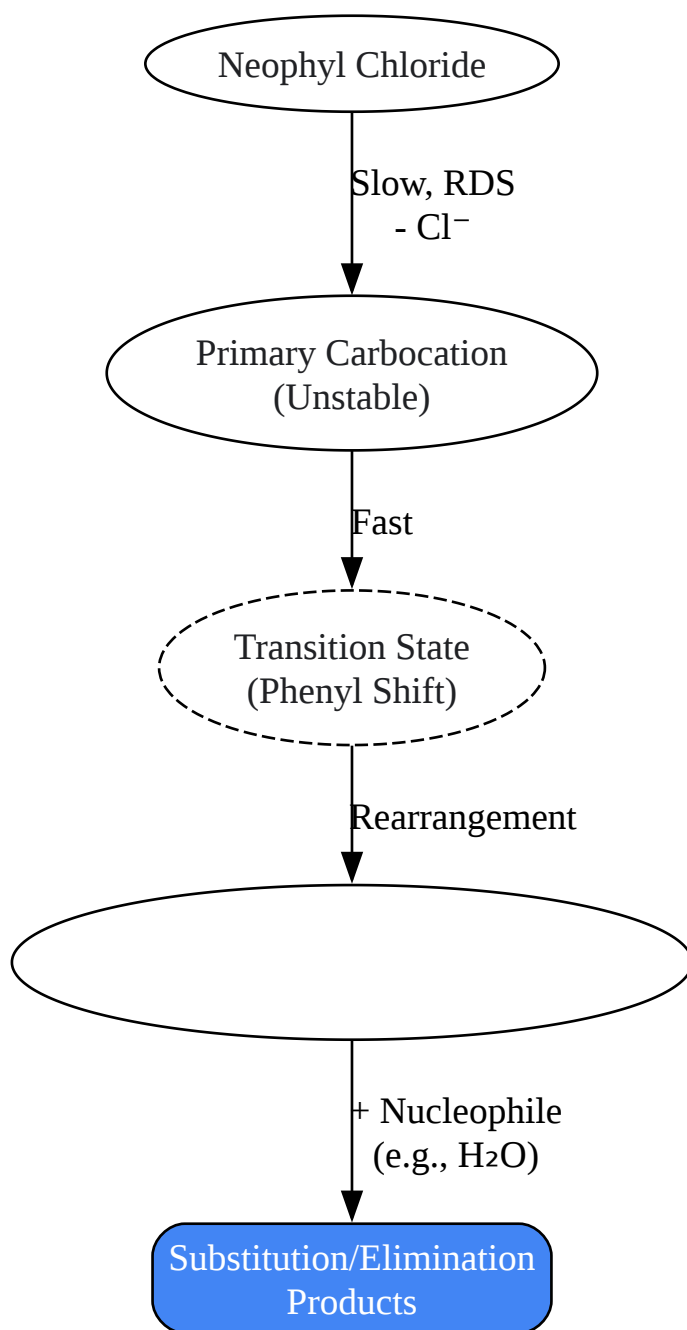
Caption: Steric hindrance preventing S_N2 backside attack.

Elimination (E2): Lack of β -Hydrogens

Standard E2 elimination reactions are also highly improbable for **neophyl chloride**. The E2 mechanism requires the removal of a proton from the β -carbon. In **neophyl chloride**, the β -carbon is a quaternary center with no attached hydrogen atoms, making this pathway impossible.^[1]

S_N1 Reactivity and Wagner-Meerwein Rearrangement

Under conditions that favor an S_N1 mechanism (e.g., solvolysis in a polar protic solvent), **neophyl chloride** ionizes to form a primary carbocation. This primary carbocation is highly unstable and rapidly undergoes a 1,2-phenyl shift, a type of Wagner-Meerwein rearrangement.^[2] This rearrangement produces a much more stable tertiary benzylic carbocation. This rearranged carbocation then reacts with the nucleophile (solvent) to give the final substitution and elimination products.^[2]



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